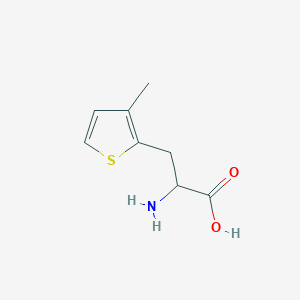![molecular formula C13H10ClF2NO B1636432 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline CAS No. 453557-77-2](/img/structure/B1636432.png)
4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline
Vue d'ensemble
Description
“4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline” is a chemical compound with the molecular formula C13H10ClF2NO and a molecular weight of 269.68 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline” consists of a benzene ring substituted with chlorine and fluorine atoms, and an aniline group attached via an oxygen atom to a fluorobenzyl group .Applications De Recherche Scientifique
Synthesis and Spectroscopic Properties
The synthesis of aniline derivatives and their spectroscopic properties have been widely studied. A method involving SNAr coupling has been developed for the synthesis of aniline oligomers, characterized by NMR, UV-Vis-NIR, IR, and mass spectroscopies. This research demonstrates the utility of aniline derivatives in creating complex organic molecules with specific optical properties (Kulszewicz-Bajer, Różalska, & Kuryłek, 2004).
Wastewater Treatment
Research on the electrochemical degradation of aniline and its derivatives, including 4-chloroaniline, highlights the environmental applications of such compounds. These studies are crucial for understanding how aniline derivatives can be broken down in water treatment processes, offering pathways for removing harmful organic pollutants from wastewater (Brillas, Bastida, Llosa, & Casado, 1995).
Biomolecular Labeling
Aniline catalysis has been used to activate aromatic aldehydes towards amine nucleophiles, facilitating rapid and high-yielding chemoselective ligations. This method enables efficient labeling of peptides and proteins at low concentrations, demonstrating aniline derivatives' potential in biochemical research and diagnostic applications (Dirksen & Dawson, 2008).
Fluorescence Quenching Studies
Fluorescence quenching studies involving boronic acid derivatives and aniline have shed light on the interactions affecting fluorescence properties. Such research contributes to our understanding of molecular interactions and can inform the development of fluorescent probes for scientific and medical applications (Geethanjali, Nagaraja, & Melavanki, 2015).
Corrosion Inhibition
Aniline derivatives have been investigated for their potential as corrosion inhibitors. Such studies are relevant to the development of materials that can prevent corrosion in industrial settings, highlighting the role of aniline derivatives in materials science and engineering (Khaled & Hackerman, 2004).
Safety and Hazards
While specific safety and hazard information for “4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline” is not available, compounds of similar structure can pose risks. For instance, 4-Chloro-2-fluoroaniline is classified as Acute Tox. 4 for dermal, inhalation, and oral routes, and as an eye and skin irritant .
Propriétés
IUPAC Name |
4-chloro-2-fluoro-5-[(4-fluorophenyl)methoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF2NO/c14-10-5-11(16)12(17)6-13(10)18-7-8-1-3-9(15)4-2-8/h1-6H,7,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGZATUSAFETSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C(=C2)N)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501202082 | |
| Record name | 4-Chloro-2-fluoro-5-[(4-fluorophenyl)methoxy]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501202082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline | |
CAS RN |
453557-77-2 | |
| Record name | 4-Chloro-2-fluoro-5-[(4-fluorophenyl)methoxy]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=453557-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-fluoro-5-[(4-fluorophenyl)methoxy]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501202082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





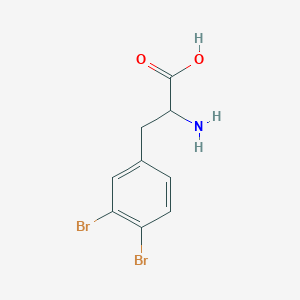
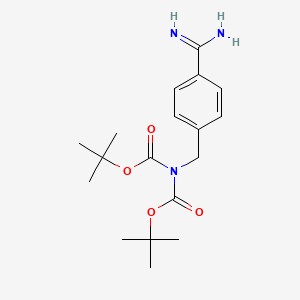


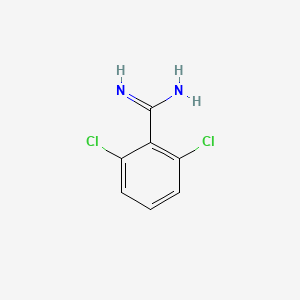
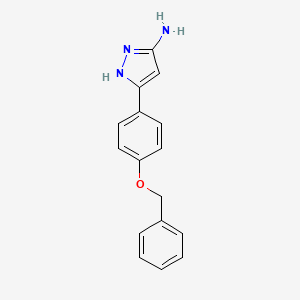
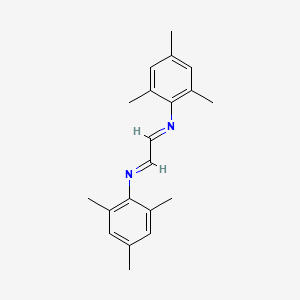



![1,4-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]butane](/img/structure/B1636408.png)
